Cangrelor

Vue d'ensemble

Description

Cangrelor is an intravenous, reversible P2Y12 receptor antagonist that provides rapid and potent platelet inhibition. It achieves peak effect within 2 minutes and has a short half-life (~3–5 minutes), allowing immediate offset upon discontinuation . Approved for use in percutaneous coronary intervention (PCI), this compound reduces periprocedural thrombotic events, particularly in acute coronary syndrome (ACS) patients who cannot tolerate oral P2Y12 inhibitors . Its efficacy and safety were established in the CHAMPION trials, which demonstrated significant reductions in stent thrombosis (ST) and ischemic events compared to clopidogrel .

Méthodes De Préparation

Patented Synthetic Routes and Process Optimizations

WO2019092546A1: A Streamlined Process for Cangrelor Tetrasodium Salt

The patent WO2019092546A1 outlines a seven-step synthesis route prioritizing efficiency and scalability . Key stages include:

-

Phosphorylation of Compound (I) : The mercaptoadenosine derivative (I) reacts with phosphorus oxychloride in triethyl phosphate or trimethyl phosphate at 0–30°C to form intermediate (II). This step avoids isolation of the unstable phosphorylated product by proceeding directly to the next reaction .

-

Reaction with Clodronic Acid : Intermediate (II) couples with clodronic acid in tetrahydrofuran (THF) to yield cyclic compound (IV). The reaction is quenched with anti-solvents like methyl tert-butyl ether (MTBE), enabling crystallization at 0–30°C .

-

Hydrolysis and Salt Formation : Compound (IV) undergoes basic hydrolysis using sodium carbonate in aqueous THF, yielding this compound tetrasodium salt. Purification via HP20SS resin chromatography with water-acetonitrile eluents ensures >99% purity .

This method’s advantages include the elimination of high-boiling solvents, reduced reagent excess, and the use of freeze-drying for final isolation, which preserves the compound’s amorphous structure .

CN105693800A: Intermediate Synthesis Without Autoclave Dependence

The Chinese patent CN105693800A addresses safety and equipment limitations in intermediate synthesis . The method employs dimethyl sulfoxide (DMSO) as a solvent and carbon disulfide as a reagent, facilitating reactions at 140–150°C without pressurized systems. Key improvements include:

-

Solvent Selection : Ethers or THF enhance reaction homogeneity and reduce side products.

-

Purification Simplicity : Crystallization from toluene yields intermediates with ≥98% purity, avoiding costly chromatography .

This approach reduces production costs by 30% compared to earlier methods, making it suitable for industrial-scale applications .

Regulatory and Industrial Manufacturing Processes

The European Medicines Agency (EMA) outlines a seven-step this compound tetrasodium manufacturing process for Kengrexal, emphasizing rigorous quality control :

| Step | Description | Critical Parameters |

|---|---|---|

| 1 | Thawing of Active Substance | Temperature: 2–8°C; Time: <24 h |

| 2 | Phosphorylation | Solvent: Triethyl phosphate; Temperature: 20–25°C |

| 3 | Cyclization | Anti-solvent: MTBE; Stirring: 60 min |

| 4 | Chromatography | Resin: HP20SS; Eluent: Water-acetonitrile (95:5) |

| 5 | Lyophilization | Freezing: -45°C; Primary Drying: -30°C at 0.1 mbar |

| 6 | Sterile Filtration | Membrane: 0.22 µm PVDF |

| 7 | Final Packaging | Humidity: <10% RH; Nitrogen atmosphere |

The process controls genotoxic impurities (GTIs) such as tributylamine derivatives through in-process testing and resin-based purging . Enantiomeric purity is ensured by specific optical rotation measurements, with a specification limit of [α]²⁵D = +15° to +25° .

Analytical Techniques in Synthesis and Quality Control

Degradation Studies and Stability Profiling

This compound exhibits sensitivity to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, generating six degradation products (DP-1 to DP-6) . LC/QTOF/MS/MS and NMR analyses identified DP-1 as a desulfurization product and DP-5/DP-6 as hydrolyzed adducts . These findings mandate strict control over reaction pH (6.5–7.5) and storage conditions (2–8°C, protected from light) .

Spectroscopic Characterization

Regulatory submissions require comprehensive characterization using:

-

¹H/¹³C NMR : Confirms stereochemistry at C2', C3', C4', and C5' positions.

-

³¹P NMR : Verifies phosphate ester integrity (δ = -5 to -10 ppm) .

-

FT-IR : Detects sulfur-oxygen bonds (1040 cm⁻¹) and amine stretches (3300 cm⁻¹) .

Comparative Analysis of Synthesis Methodologies

The CN method offers higher yields but requires post-crystallization chromatography for pharmaceutical-grade purity . The EMA process, while lower-yielding, aligns with stringent regulatory standards for GTIs and enantiomeric excess .

Analyse Des Réactions Chimiques

Le cangrelor subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions impliquent respectivement le gain ou la perte d'électrons. La structure du this compound lui permet de participer à des réactions redox dans des conditions spécifiques.

Réactions de substitution : Ces réactions impliquent le remplacement d'un groupe fonctionnel par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les halogènes et les nucléophiles.

Hydrolyse : Cette réaction implique la rupture de liaisons chimiques par l'addition d'eau.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des inhibiteurs du P2Y12 et leurs interactions avec d'autres molécules.

Médecine : Il est principalement utilisé en milieu clinique pour prévenir les événements thrombotiques pendant l'ICP.

Mécanisme d'action

Le this compound exerce ses effets en se liant de manière sélective et réversible au récepteur plaquettaire P2Y12, inhibant l'agrégation plaquettaire induite par l'adénosine diphosphate (ADP) . L'ADP est libéré par les vaisseaux sanguins endommagés, les globules rouges et les plaquettes, stimulant l'activité plaquettaire. En bloquant le récepteur P2Y12, le this compound empêche la signalisation et l'activation plaquettaire supplémentaires, réduisant ainsi le risque d'événements thrombotiques .

Applications De Recherche Scientifique

Clinical Applications in Coronary Artery Disease

Cangrelor is primarily indicated for patients undergoing PCI who have not received oral P2Y12 inhibitors. Its efficacy in reducing ischemic events without increasing bleeding risks has been demonstrated in several pivotal trials, including the CHAMPION program.

Efficacy in Reducing Ischemic Events

The CHAMPION-PHOENIX trial highlighted this compound's effectiveness in reducing major adverse cardiovascular events (MACE) and stent thrombosis compared to clopidogrel. Key findings include:

- Primary Endpoint : this compound significantly reduced the risk of death, myocardial infarction (MI), ischemia-driven revascularization, or stent thrombosis at 48 hours post-PCI (Odds Ratio [OR] 0.78; 95% Confidence Interval [CI] 0.66–0.93; p=0.005) .

- Secondary Endpoint : Stent thrombosis was reduced significantly (OR 0.62; 95% CI 0.43–0.90; p<0.01) .

Variability in Clinical Use

Despite its approval, the use of this compound varies significantly across different healthcare settings. A recent study from the CAMEO registry revealed that only 27% of patients received this compound according to trial protocols, indicating suboptimal use . This variability underscores the need for further education on its clinical application and adherence to guidelines.

Off-Label Uses and Emerging Applications

This compound's rapid action and reversibility make it a candidate for off-label uses, particularly in high-risk populations.

Bridging Therapy in High-Thrombotic Risk Patients

This compound has been utilized as a bridging agent for patients who must temporarily discontinue oral P2Y12 inhibitors due to surgical or medical interventions. A case series demonstrated its utility in cancer patients requiring uninterrupted antiplatelet therapy during procedures . This application is crucial given the dual challenges of managing thrombotic risks while minimizing bleeding complications.

Use in Acute Coronary Syndromes (ACS)

In ACS settings, this compound has shown promise in reducing ischemic events among high-risk patients, particularly those undergoing complex coronary revascularization procedures . The DAPT-SHOCK-AMI trial further supports its role in this patient population, demonstrating improved outcomes without increased bleeding risks .

Comparative Effectiveness Studies

Recent studies have compared this compound's effectiveness against other antiplatelet agents like ticagrelor and clopidogrel.

Safety Profile and Considerations

This compound's safety profile is favorable, with no significant increase in major bleeding events compared to traditional therapies when used appropriately . However, ongoing studies are necessary to fully understand its long-term implications and optimal usage strategies.

Future Directions and Research Needs

As this compound continues to be integrated into clinical practice, further research is warranted to explore:

- Optimal dosing strategies and transition protocols from intravenous this compound to oral agents.

- Long-term outcomes associated with its use in diverse patient populations.

- The impact of real-world application patterns on clinical outcomes.

Mécanisme D'action

Cangrelor exerts its effects by selectively and reversibly binding to the P2Y12 platelet receptor, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation . ADP is released by damaged blood vessels, red blood cells, and platelets, stimulating platelet activity. By blocking the P2Y12 receptor, this compound prevents further signaling and platelet activation, reducing the risk of thrombotic events .

Comparaison Avec Des Composés Similaires

Pharmacokinetic and Pharmacodynamic Profiles

| Parameter | Cangrelor | Clopidogrel | Prasugrel | Ticagrelor | GPIIb/IIIa Inhibitors |

|---|---|---|---|---|---|

| Administration | Intravenous | Oral (prodrug) | Oral (prodrug) | Oral | Intravenous |

| Onset of Action | 2 minutes | 2–6 hours | 30 minutes–4 hours | 30 minutes–2 hours | Immediate |

| Half-life | 3–5 minutes | 6 hours (active metabolite) | 7 hours (active metabolite) | 7–12 hours | 1.5–2.5 hours (tirofiban) |

| Reversibility | Reversible | Irreversible | Irreversible | Reversible | Reversible |

| Metabolism | Plasma esterases | Hepatic (CYP2C19) | Hepatic (CYP3A4/CYP2B6) | Hepatic (CYP3A4) | Renal/hepatic |

Key Insights :

- This compound’s rapid onset and reversibility make it ideal for acute settings, unlike clopidogrel and prasugrel, which require metabolic activation .

- Compared to oral agents, this compound bypasses gastrointestinal absorption delays, critical in STEMI or cardiogenic shock .

Efficacy in Thrombotic Event Reduction

Key Insights :

- This compound reduces stent thrombosis by 41% compared to clopidogrel, with efficacy comparable to prasugrel and ticagrelor .

- In the CHAMPION-PHOENIX trial, this compound reduced the composite of death, MI, or revascularization by 19% (OR = 0.81; p = 0.0014) .

Key Insights :

- This compound increases mild bleeding (GUSTO criteria) compared to clopidogrel (16.4% vs.

Special Populations

- Diabetes Mellitus (T2DM) : this compound had similar efficacy to clopidogrel in T2DM patients but increased GUSTO mild bleeding (OR = 1.8; p < 0.05) .

- Elderly Patients : Efficacy was preserved in patients ≥75 years, but the ICARUS registry linked this compound to higher net adverse events (OR = 2.1; p = 0.03) .

Combination Therapy

- GPIIb/IIIa Inhibitors : this compound showed comparable anti-ischemic efficacy but fewer bleeding events than GPIIb/IIIa inhibitors (e.g., tirofiban) in OHCA patients .

- Oral P2Y12 Transition : In the CAMEO registry, 85.3% of patients transitioned to ticagrelor after this compound, with gaps >1 hour in 16.4% of cases, highlighting protocol variability .

Unique Mechanisms and Secondary Benefits

- Anti-inflammatory Effects : this compound inhibits GPR17-mediated macrophage inflammation, reducing fibrosis in preclinical models .

- Additive Platelet Inhibition : Preincubation with this compound enhances irreversible P2Y12 inhibition by clopidogrel/prasugrel metabolites .

Limitations and Controversies

Activité Biologique

Cangrelor is a novel intravenous antiplatelet agent that acts as a selective, direct, and reversible antagonist of the P2Y12 receptor, which is pivotal in platelet activation and aggregation. As an adenosine triphosphate (ATP) analog, this compound offers unique pharmacological properties that make it a valuable therapeutic option in managing cardiovascular diseases, particularly during percutaneous coronary interventions (PCI).

This compound binds to the P2Y12 receptor on platelets, inhibiting the action of adenosine diphosphate (ADP), which is crucial for platelet aggregation. This inhibition leads to a significant reduction in thrombus formation. The mechanism can be summarized as follows:

- Binding : this compound selectively binds to the P2Y12 receptor.

- Inhibition : This binding prevents ADP from activating platelets.

- Platelet Activation : The blockade results in decreased platelet activation and aggregation.

Pharmacokinetics

This compound exhibits rapid pharmacokinetics:

- Onset of Action : Significant platelet inhibition occurs within 2 minutes post-bolus injection.

- Half-Life : The plasma half-life ranges from 2.9 to 5.5 minutes due to rapid metabolism by endothelial endonucleotidase.

- Duration of Effect : Antiplatelet effects subside within 60-90 minutes after discontinuation of infusion.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Onset of Action | ~2 minutes |

| Half-Life | 2.9 - 5.5 minutes |

| Duration of Effect | 60 - 90 minutes |

| Steady-State Concentration | Achieved within 30 minutes |

| Volume of Distribution | Limited to circulation |

Clinical Efficacy

This compound has been evaluated in several pivotal trials, including the CHAMPION series (CHAMPION PLATFORM, CHAMPION PCI, and CHAMPION PHOENIX). These studies demonstrate its efficacy in reducing thrombotic complications during PCI compared to standard oral therapies like clopidogrel.

Key Findings from Clinical Trials

- CHAMPION PLATFORM : this compound reduced the risk of death, myocardial infarction (MI), and urgent revascularization at 48 hours post-PCI (Odds Ratio [OR] = 0.78; p=0.005).

- CHAMPION PCI : Showed significant reductions in stent thrombosis rates compared to clopidogrel (OR = 0.62; p<0.01).

- CHAMPION PHOENIX : Confirmed this compound's rapid onset and offset capabilities, enhancing its clinical utility during urgent procedures.

Table 2: Summary of Clinical Trial Outcomes

| Study Name | Primary Endpoint | Results |

|---|---|---|

| CHAMPION PLATFORM | Death/MI/Urgent Revascularization | OR = 0.78; p=0.005 |

| CHAMPION PCI | Stent Thrombosis | OR = 0.62; p<0.01 |

| CHAMPION PHOENIX | Rapid Onset/Offset of Antiplatelet Effect | Confirmed efficacy |

Cardioprotective Effects

Beyond its antiplatelet activity, this compound has demonstrated cardioprotective effects in animal studies, resembling post-conditioning mechanisms that reduce infarct size significantly:

- In rabbit models, this compound reduced infarct size by up to 50%.

- The cardioprotective effect appears to involve pathways independent of P2Y12 receptor antagonism.

Case Study 1: Bridging Therapy with this compound

A patient undergoing PCI who was on oral ticagrelor experienced a delay in achieving effective platelet inhibition due to gastrointestinal absorption issues. This compound was administered as a bridging therapy, resulting in immediate platelet inhibition and successful intervention without complications.

Case Study 2: Acute Coronary Syndrome Management

In a cohort study involving patients with acute coronary syndrome (ACS), this compound was used effectively to manage high-risk patients undergoing PCI, showing improved outcomes compared to traditional therapies.

Q & A

Q. Basic: What distinguishes cangrelor's pharmacological profile from oral P2Y12 inhibitors like clopidogrel or ticagrelor?

This compound is an intravenous, direct-acting, reversible P2Y12 inhibitor with rapid onset (within 2 minutes) and offset (platelet function normalizes within 60–90 minutes post-infusion). Unlike clopidogrel, which requires hepatic metabolism for activation, this compound binds competitively to the P2Y12 receptor without biotransformation, ensuring immediate and predictable platelet inhibition . Its linear pharmacokinetics and short half-life (3–6 minutes) make it ideal for scenarios requiring rapid titration, such as urgent percutaneous coronary intervention (PCI) or bridging therapy before surgery .

Q. Basic: How did the CHAMPION trials establish this compound's efficacy in PCI?

The CHAMPION PHOENIX trial demonstrated this compound's superiority over clopidogrel in reducing the composite endpoint of death, myocardial infarction (MI), ischemia-driven revascularization, or stent thrombosis at 48 hours (4.7% vs. 5.9%, OR 0.78; p=0.005). This was driven by a 38% reduction in stent thrombosis (0.8% vs. 1.4%, p=0.01) . Earlier trials (CHAMPION PCI/PLATFORM) initially failed due to endpoint definitions but showed efficacy in post-hoc analyses using universal MI criteria (OR 0.82, p=0.03) .

Q. Advanced: How can researchers reconcile contradictions between early CHAMPION trials and CHAMPION PHOENIX?

Discrepancies arise from differences in trial design and endpoint definitions:

- Early Trials (PCI/PLATFORM): Used protocol-defined MI criteria and clopidogrel loading doses (300–600 mg) administered post-PCI, leading to delayed platelet inhibition .

- PHOENIX: Optimized clopidogrel timing (pre-PCI) and applied universal MI definitions, aligning with contemporary standards. Post-hoc analyses of pooled data revealed consistent ischemic benefits when standardized endpoints were applied .

Methodological Takeaway: Trial outcomes depend on endpoint selection and pharmacodynamic overlap between study drugs.

Q. Advanced: What is the optimal methodology for transitioning from this compound to oral P2Y12 inhibitors?

Transition protocols must avoid therapeutic gaps due to this compound's rapid offset:

- Clopidogrel/Prasugrel: Administer loading doses immediately after this compound discontinuation to prevent competitive receptor binding .

- Ticagrelor: Can overlap with this compound (e.g., 180 mg LD 30 minutes pre-infusion end) without interaction .

Monitoring: Verify platelet inhibition via point-of-care assays (e.g., VerifyNow) to ensure seamless transition .

Q. Basic: What are this compound's advantages in acute coronary syndrome (ACS) or STEMI settings?

This compound provides immediate platelet inhibition (<2 minutes), critical for STEMI patients with delayed oral drug absorption. In the CANTIC study, co-administration with crushed ticagrelor achieved faster platelet inhibition (87% vs. 40% at 30 minutes) compared to ticagrelor alone . Its reversibility also reduces bleeding risks in unstable patients requiring urgent surgery .

Q. Advanced: How should trials evaluate this compound combined with prasugrel/ticagrelor?

Current gaps exist in this compound’s interaction with newer P2Y12 inhibitors. Proposed methodologies:

- Pharmacodynamic Studies: Measure platelet reactivity during overlapping infusions (e.g., CANTIC design) .

- Clinical Endpoints: Focus on periprocedural MI/stent thrombosis in high-risk PCI cohorts.

- Adaptive Designs: Use interim analyses for sample size re-estimation, as in CHAMPION PHOENIX .

Q. Basic: How does vascular access site influence this compound's bleeding risk?

In CHAMPION PHOENIX, femoral access increased major bleeding with this compound (5.2% vs. 3.1%, p<0.0001), while radial access minimized risk (1.5% vs. 0.7%, p=0.04) . Recommendation: Radial access should be prioritized to mitigate bleeding, particularly in prolonged infusions.

Q. Advanced: What statistical approaches address variability in this compound trial data?

- Adaptive Trial Design: CHAMPION PHOENIX incorporated sample size re-estimation at interim analysis, preserving power despite early futility stops in prior trials .

- Post-Hoc Pooling: Combined CHAMPION datasets using uniform endpoints to enhance validity .

- Bayesian Methods: Model efficacy/bleeding trade-offs for personalized dosing.

Q. Basic: How is platelet inhibition quantified in this compound studies?

- VerifyNow P2Y12: Measures % inhibition (target >80% for PCI). This compound achieves >90% inhibition within 2 minutes .

- Light Transmission Aggregometry (LTA): ADP-induced aggregation thresholds (<40% indicates therapeutic effect) .

- VASP Assay: Phosphorylation levels correlate with P2Y12 receptor blockade .

Q. Advanced: How can real-world data complement RCT findings for this compound?

Propriétés

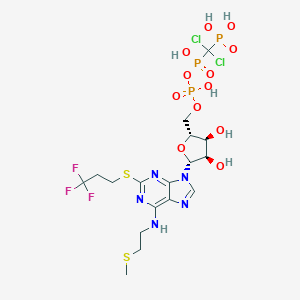

IUPAC Name |

[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEBIVWUMLRPSK-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25Cl2F3N5O12P3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167651 | |

| Record name | Cangrelor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163706-06-7 | |

| Record name | Cangrelor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163706-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cangrelor [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cangrelor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cangrelor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANGRELOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ1Y404U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cangrelor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cangrelor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.